molecular formula C11H15Cl2NO4S B603094 [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine CAS No. 1206107-42-7

[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine

Cat. No.: B603094
CAS No.: 1206107-42-7
M. Wt: 328.2g/mol
InChI Key: IZESIRSYUFRHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a dichloromethylphenyl ring and two hydroxyethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The hydroxyethylamine groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine
  • [(3-Methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine
  • [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-methoxyethyl)amine

Uniqueness

[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine is unique due to the presence of both dichloro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets

Properties

CAS No.

1206107-42-7

Molecular Formula

C11H15Cl2NO4S

Molecular Weight

328.2g/mol

IUPAC Name

2,4-dichloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C11H15Cl2NO4S/c1-8-9(12)2-3-10(11(8)13)19(17,18)14(4-6-15)5-7-16/h2-3,15-16H,4-7H2,1H3

InChI Key

IZESIRSYUFRHCV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N(CCO)CCO)Cl

Origin of Product

United States

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